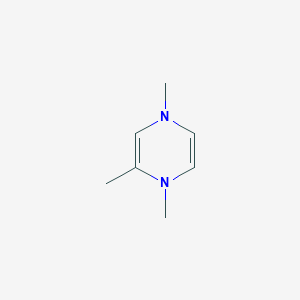

1,2,4-Trimethyl-1,4-dihydropyrazine

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital branch of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. Among these, nitrogen-containing heterocycles are of paramount importance. 1,4-Dihydropyrazines belong to this class of compounds, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4, and two double bonds. They are structurally related to pyrazines, which are aromatic, but the "dihydro" prefix indicates the presence of two additional hydrogen atoms, resulting in a non-aromatic system. The study of 1,4-dihydropyrazines is part of a broader investigation into heterocycles that possess unique electronic and structural features.

The 1,4-dihydropyrazine (B12976148) ring system is considered an 8π-electron system, which, according to Hückel's rule, would be classified as antiaromatic if planar. chemicalforums.com This inherent electronic characteristic leads to a high degree of reactivity and instability in many derivatives. rsc.org However, the introduction of substituents on the nitrogen and carbon atoms can significantly influence the stability and properties of the resulting compounds. rsc.org For instance, bulky substituents can distort the ring from planarity, thereby relieving the antiaromatic destabilization.

Fundamental Importance of the 1,4-Dihydropyrazine Scaffold in Advanced Chemical Research

The 1,4-dihydropyrazine scaffold is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be modified to interact with a wide range of biological targets. nih.gov While the closely related 1,4-dihydropyridine (B1200194) (1,4-DHP) scaffold is more extensively studied, particularly for its role in calcium channel blockers, the 1,4-dihydropyrazine core also holds significant research interest. nih.govnih.govresearchgate.net

The reactivity of the 1,4-dihydropyrazine ring makes it a valuable intermediate in the synthesis of other complex heterocyclic systems. researchgate.net For example, they can undergo photochemical reactions, such as [2+2] photocycloaddition to form cage-like structures, or ring contraction to yield imidazole (B134444) derivatives. researchgate.net Furthermore, their susceptibility to oxidation to the corresponding stable pyrazine (B50134) radical cations has been a subject of study. rsc.org

Recent research has also explored the use of 1,4-dihydropyrazine derivatives as precursors for advanced materials. For instance, 1,4-bis(trimethylsilyl)-1,4-dihydropyrazine has been utilized as a precursor for the synthesis of nitrogen and oxygen-containing few-layered carbon sheets, which have shown promise as anode materials in lithium-ion batteries. rsc.org

Scope of Academic Inquiry into Trimethylated 1,4-Dihydropyrazines

Academic inquiry into trimethylated 1,4-dihydropyrazines, such as 1,2,4-trimethyl-1,4-dihydropyrazine, focuses on understanding how the number and position of methyl groups affect the compound's stability, reactivity, and potential applications. The methyl groups, being electron-donating, can influence the electronic properties of the dihydropyrazine (B8608421) ring.

Research in this specific area would involve:

Synthesis: Developing efficient and selective methods for the preparation of this compound and its isomers.

Structural Analysis: Employing techniques like NMR spectroscopy and X-ray crystallography to determine the precise three-dimensional structure and conformation of the molecule.

Reactivity Studies: Investigating how the compound reacts with various reagents, under different conditions (e.g., thermal, photochemical), to explore its synthetic utility.

Computational Modeling: Using theoretical calculations to understand the electronic structure, stability, and reaction mechanisms of trimethylated 1,4-dihydropyrazines. chemicalforums.com

While specific research on this compound is not as extensively documented in readily available literature as some other derivatives, the principles governing the chemistry of substituted 1,4-dihydropyrazines provide a strong foundation for such investigations.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12N2 |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

1,2,4-trimethylpyrazine |

InChI |

InChI=1S/C7H12N2/c1-7-6-8(2)4-5-9(7)3/h4-6H,1-3H3 |

InChI Key |

SXCLJEUBBROISF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C=CN1C)C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 1,2,4 Trimethyl 1,4 Dihydropyrazine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the intricate structural features of 1,2,4-trimethyl-1,4-dihydropyrazine and its derivatives in solution. It provides detailed information about the connectivity of atoms, as well as their spatial arrangement and dynamic behavior.

Variable-Temperature NMR Studies of Rotational Isomers

In substituted dihydropyrazines, the presence of bulky groups can lead to hindered rotation around certain bonds, resulting in the existence of distinct rotational isomers, or rotamers. Variable-temperature (VT) NMR spectroscopy is instrumental in studying these dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the signals that correspond to the interconversion between different conformations.

For instance, in studies of N,N'-diacyl-1,4-dihydropyrazines, VT-NMR has been used to demonstrate the presence of syn and anti rotamers in solution. At room temperature, the rapid interconversion of these isomers can lead to broadened or complex NMR spectra. However, as the temperature is lowered, the rate of interconversion slows down, allowing for the resolution of separate signals for each rotamer. The coalescence temperature, at which the separate signals merge into a single broad peak, can be used to calculate the energy barrier for the rotational process.

Table 1: Hypothetical Variable-Temperature ¹H NMR Data for Rotational Isomers of a this compound Analog

| Temperature (°C) | Chemical Shift (ppm) - Isomer A | Chemical Shift (ppm) - Isomer B | Appearance |

| 25 | 2.85 | 2.85 | Single broad peak |

| 0 | 2.80 | 2.90 | Broadening peak |

| -20 | 2.78 | 2.92 | Two broad peaks |

| -40 | 2.75 | 2.95 | Two distinct peaks |

Note: This table is illustrative and based on principles of VT-NMR for analogous compounds.

Elucidation of Regioisomeric Purity

NMR spectroscopy is highly effective in distinguishing between regioisomers, which are compounds with the same molecular formula but different arrangements of substituents. For a compound like this compound, different isomers could exist depending on the placement of the methyl groups on the dihydropyrazine (B8608421) ring.

The chemical shift and coupling patterns in both ¹H and ¹³C NMR spectra are unique to each regioisomer. For example, the symmetry of a particular isomer will be reflected in the number of distinct signals in its NMR spectrum. A less symmetric isomer will exhibit a greater number of signals compared to a more symmetric one. By careful analysis of the number of signals, their multiplicities, and their integration values, the exact substitution pattern can be determined, and the purity of a specific regioisomer can be assessed.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's geometry. For dihydropyrazine derivatives, X-ray diffraction studies have revealed that the 1,4-dihydropyrazine (B12976148) ring typically adopts a boat-like conformation. rsc.org This deviation from planarity is a key structural feature of this heterocyclic system.

The crystal structure of a 1,2,4-dithiazolium salt, a related heterocyclic compound, demonstrates the kind of detailed structural information that can be obtained. np-mrd.org The analysis would reveal the precise positions of the methyl groups and the confirmation of the dihydropyrazine ring in the crystalline state.

Table 2: Representative Crystallographic Data for a Dihydropyrazine Analog

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.54 |

| b (Å) | 10.21 |

| c (Å) | 9.88 |

| β (°) | 112.5 |

| Volume (ų) | 795.2 |

Note: This data is representative of a typical small organic molecule and serves as an example.

Electron Spin Resonance (ESR) Spectroscopy of Radical Cations

Electron Spin Resonance (ESR) spectroscopy is a technique specifically used to study species with unpaired electrons, such as radical cations. One-electron oxidation of 1,4-dihydropyrazines can generate stable radical cations, which can be characterized by ESR. The ESR spectrum provides information about the distribution of the unpaired electron's spin density within the molecule through the analysis of hyperfine coupling constants.

In studies of radical cations of carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines, ESR spectroscopy has been used to characterize these species. rsc.org The hyperfine coupling to the nitrogen and hydrogen nuclei results in a characteristic splitting pattern in the ESR spectrum. The magnitude of the coupling constants is indicative of the extent of delocalization of the unpaired electron over the pyrazine (B50134) ring and its substituents.

Table 3: Hypothetical ESR Hyperfine Coupling Constants for the Radical Cation of this compound

| Nucleus | Number of Nuclei | Hyperfine Coupling Constant (Gauss) |

| N(1) | 1 | 7.5 |

| N(4) | 1 | 8.2 |

| H (ring) | 2 | 3.1 |

| H (methyl) | 9 | 0.5 |

Note: This table presents plausible values based on data for analogous radical cations.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), HRMS allows for the unambiguous confirmation of the molecular formula. For this compound, which has a molecular formula of C₇H₁₂N₂, HRMS would provide an exact mass measurement that distinguishes it from other compounds with the same nominal mass.

For example, the exact mass of 1-butylimidazole, an isomer of this compound, is 124.1000. hmdb.ca A similar high-precision measurement would be expected for this compound.

Table 4: High-Resolution Mass Spectrometry Data for C₇H₁₂N₂

| Ion | Calculated Exact Mass | Measured Exact Mass (Hypothetical) |

| [M+H]⁺ | 125.1073 | 125.1071 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule, particularly the extent of conjugated π-systems.

The 1,4-dihydropyrazine ring contains a conjugated diene system, which is expected to give rise to a characteristic absorption in the UV region. The position and intensity of the absorption bands can be influenced by the substituents on the ring. For this compound, the methyl groups would be expected to cause a slight bathochromic (red) shift in the λmax compared to the unsubstituted 1,4-dihydropyrazine.

Table 5: Hypothetical UV-Vis Absorption Data for this compound in Ethanol

| Transition | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π* | 285 | 8,500 |

Note: These values are illustrative and based on the expected electronic transitions for a substituted dihydropyrazine.

Mechanistic Investigations of Reactions Involving 1,2,4 Trimethyl 1,4 Dihydropyrazine Systems

Photochemical Reactivity and Transformation Pathways

The absorption of light energy by 1,4-dihydropyrazine (B12976148) systems initiates a cascade of reactions, leading to structurally diverse products. The specific pathways taken are highly dependent on the substitution pattern of the dihydropyrazine (B8608421) ring.

Photorearrangement and Cycloreversion Reactions

One of the notable photochemical transformations of 1,4-dihydropyrazine derivatives is photorearrangement, often involving ring contraction. For instance, 1-aryl-1,4-dihydropyrazines have been observed to undergo a photochemical ring contraction to form 1-aryl-1H-imidazoles. dtu.dk This transformation is proposed to proceed through a 6π-electron cyclization followed by a [1+2] cycloreversion. dtu.dk While direct evidence for 1,2,4-trimethyl-1,4-dihydropyrazine is not available, the presence of alkyl groups might influence the stability of the intermediates and the propensity for such rearrangements. The methyl groups, being electron-donating, could affect the electron density of the dihydropyrazine ring and, consequently, the quantum yield and efficiency of the ring contraction process.

In a broader context of saturated nitrogen heterocycles, photomediated ring contractions often proceed via a Norrish Type II 1,5-hydrogen atom transfer, leading to a 1,4-diradical intermediate that then undergoes C-N bond fragmentation. nih.gov For this compound, a similar mechanism could be envisioned, where a hydrogen atom is abstracted from one of the methyl groups.

Photocycloaddition Processes: [2+2] Dimers and Cage Structures

A significant photochemical reaction pathway for 1,4-dihydropyrazine derivatives is [2+2] photocycloaddition, leading to the formation of dimers and cage-like structures. N,N'-diacyl-1,4-dihydropyrazines, for example, have been shown to undergo visible-light-driven [2+2] photocycloaddition in solution to yield syn-dimers and cage-dimers, also known as 3,6,9,12-tetraazatetraasteranes. dtu.dk The reaction proceeds under irradiation with a 430 nm blue light-emitting diode (LED) lamp. dtu.dk

The formation of these cycloadducts is believed to occur through the excitation of the dihydropyrazine to a triplet state, which then reacts with a ground-state molecule. While this has been demonstrated for N-acyl derivatives, the presence of N-methyl groups in this compound would likely influence its ability to undergo similar photocycloadditions. The electronic and steric effects of the methyl groups would play a crucial role in the stability of the excited state and the feasibility of dimer formation.

Influence of Substituents on Photochemical Outcomes

Substituents on the 1,4-dihydropyrazine ring have a profound impact on the photochemical outcomes. Theoretical studies on N,N'-diacyl-1,4-dihydropyrazines have shown that while substituents have little influence on the Gibbs free energy for the [2+2] photocycloaddition, they significantly affect the excited energy, reaction sites, and the triplet excited-state structures. dtu.dk These factors are critical in determining whether a photochemical reaction will occur.

For example, only N,N'-diacetyl- and N,N'-dipropionyl-1,4-dihydropyrazine were found to undergo [2+2] photocycloaddition, while other N,N'-diacyl derivatives with different substituents did not. dtu.dk This highlights the subtle electronic and steric balance required for a specific photochemical pathway to be favored. In the case of this compound, the three methyl groups—one at the 2-position and two on the nitrogen atoms—would introduce a combination of electronic and steric effects that would dictate its specific photochemical behavior, which may differ from the aryl or acyl substituted analogs. The strategic placement of methyl groups is a known method to influence the properties of molecules in both photochemical and electrochemical contexts. rsc.org

Electrochemical Behavior and Redox Processes

The electrochemical properties of 1,4-dihydropyrazine systems are characterized by their ability to undergo oxidation and reduction reactions, leading to the formation of various intermediates.

Cyclic Voltammetry Studies of Oxidation and Reduction Potentials

Studies on substituted pyrazines have shown that the nature and number of substituents significantly impact their reduction potentials. dtu.dk Electron-donating groups, such as methyl groups, are known to decrease the reduction potential, making the compound easier to oxidize and harder to reduce. dtu.dk Conversely, electron-withdrawing groups increase the reduction potential. Therefore, it can be inferred that this compound would exhibit an oxidation potential that is influenced by the electron-donating nature of its three methyl groups. The reversibility of the redox processes would also be affected by the stability of the resulting radical cations or dications.

The table below presents hypothetical cyclic voltammetry data for this compound based on the trends observed for other alkyl-substituted pyrazines.

| Compound | Oxidation Peak Potential (Epa vs. Ag/AgCl) | Reduction Peak Potential (Epc vs. Ag/AgCl) | Notes |

| This compound (Hypothetical) | ~0.5 - 0.7 V | Not typically observed | The oxidation is expected to be an irreversible or quasi-reversible process due to the instability of the resulting radical cation. The potential is likely to be lower than that of unsubstituted 1,4-dihydropyrazine due to the electron-donating methyl groups. |

Controlled Potential Electrolysis for Redox Intermediates

Controlled potential electrolysis is a technique used to generate and potentially isolate redox intermediates in larger quantities for further study. The electrochemical reduction of various pyrazine (B50134) derivatives has been investigated using this method, often revealing a complex series of reactions. researchgate.net The initial reduction product, the 1,4-dihydropyrazine, can be unstable and may undergo further isomerization to more stable 1,2- or 1,6-dihydropyrazines. researchgate.net

In the context of this compound, controlled potential oxidation would likely lead to the formation of the corresponding radical cation. The stability of this intermediate would be a key factor in determining the final products. It might undergo dimerization, reaction with the solvent or supporting electrolyte, or further oxidation. Similarly, controlled potential reduction, if feasible, would likely target the aromatic pyrazinium species that could be formed from the dihydropyrazine.

Given the general instability of 1,4-dihydropyrazines, especially when unsubstituted or alkyl-substituted, isolating the primary redox intermediates of this compound via controlled potential electrolysis would likely be challenging. The technique would, however, be invaluable in elucidating the reaction pathways and identifying the ultimate, more stable products of its electrochemical transformations.

Aromatization Pathways of 1,4-Dihydropyrazine Systems

The conversion of 1,4-dihydropyrazine systems to their aromatic pyrazine counterparts is a key transformation, often achieved through oxidation. While direct mechanistic studies on this compound are not extensively detailed in the available literature, valuable insights can be drawn from analogous 1,4-dihydropyridine (B1200194) systems. The aromatization of these related heterocycles can proceed through different pathways depending on the substituents and the oxidizing agent used.

One proposed mechanism for the aromatization of 4-substituted-1,4-dihydropyridines involves an initial single electron transfer (SET) from the dihydropyridine (B1217469) ring to an oxidizing agent, forming a radical cation. europeana.eu This intermediate can then follow one of two primary pathways:

Proton Loss: The radical cation can lose a proton from the nitrogen atom, followed by a second electron transfer and subsequent loss of a proton from the C4 position to yield the aromatic pyridine (B92270).

Carbocation Elimination: Alternatively, the radical cation can eliminate the substituent at the C4 position as a carbocation, leading to a dihydropyridinyl radical. This radical then undergoes a second electron transfer and deprotonation to form the dearomatized pyridine product. europeana.eu

For 1,4-dihydropyridines bearing a linear alkyl group at the 4-position, the predominant pathway is typically dehydrogenation, leading to the corresponding alkyl-substituted pyridine. nih.gov This suggests that for this compound, the aromatization would likely proceed via the loss of hydrogen atoms from the N1 and C4 positions, preserving the trimethyl-substituted pyrazine ring.

The aromatization can be induced by various oxidizing agents, including manganese dioxide and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov Furthermore, air oxidation can also occur, particularly at elevated temperatures above the melting point of the dihydropyrazine compound. nih.gov

The nature of the substituents on the dihydropyrazine ring can influence the reaction conditions required for aromatization. For instance, in related azolo[1,5-a]pyrimidine systems, the presence of electron-withdrawing groups can necessitate harsher conditions, such as higher temperatures and longer reaction times, for oxidation to occur. mdpi.com

Reaction Kinetics and Thermodynamic Analysis of Transformations

Detailed kinetic and thermodynamic data for the aromatization of this compound are scarce in the public domain. However, general principles from related systems can provide a qualitative understanding.

The aromatization of 1,4-dihydropyrazine to pyrazine is a thermodynamically favorable process, as it leads to the formation of a stable aromatic system. The reaction involves the conversion of a non-aromatic, boat-shaped 1,4-dihydropyrazine ring into a planar, aromatic pyrazine ring with a delocalized π-electron system.

The kinetics of the oxidation of dihydropyridine systems have been shown to be influenced by the nature of the oxidant and the substituents on the ring. For example, in the oxidation of hydrazine (B178648) by a diiron(III) complex, the reaction rate was found to be dependent on the pH of the medium, indicating the involvement of proton-coupled electron transfer. rsc.org This suggests that the kinetics of this compound aromatization would also be sensitive to reaction conditions such as solvent and pH.

The following table summarizes the general characteristics of the aromatization reaction based on analogous systems.

| Parameter | General Observation in Related Systems | Implication for this compound |

| Reaction Type | Oxidation (Dehydrogenation) nih.gov | The conversion to 1,2,4-trimethylpyrazine is an oxidative process. |

| Driving Force | Formation of a stable aromatic ring | The reaction is thermodynamically favorable. |

| Key Intermediates | Radical cation, dihydropyridinyl radical europeana.eu | Similar radical intermediates are likely involved. |

| Influence of Substituents | Alkyl groups at C4 favor dehydrogenation nih.gov | The trimethyl substitution likely leads to dehydrogenation. |

| Kinetic Influences | Oxidant, solvent, pH rsc.org | The reaction rate will be sensitive to these parameters. |

It is important to note that while these general principles provide a framework for understanding the reactivity of this compound, specific quantitative kinetic and thermodynamic parameters would require dedicated experimental investigation.

Exploration of 1,2,4 Trimethyl 1,4 Dihydropyrazine in Materials Science and Chemical Synthesis Applications

Role as a Reducing Agent in Advanced Deposition Techniques (e.g., Atomic Layer Deposition)

While direct studies on 1,2,4-Trimethyl-1,4-dihydropyrazine as a reducing agent in atomic layer deposition (ALD) are not extensively documented, the closely related and well-researched silyl-substituted dihydropyrazines, such as 1,4-bis(trimethylsilyl)-1,4-dihydropyrazine, provide significant insights into the potential reductive capabilities of the dihydropyrazine (B8608421) core. These derivatives have emerged as powerful vapor-phase reducing agents for the deposition of metal thin films.

Mechanistic Understanding of Reductive Pathways

The reductive power of dihydropyrazine derivatives stems from their ability to undergo oxidation to the aromatic pyrazine (B50134), releasing two electrons and two silyl (B83357) or alkyl groups. In the context of ALD, this process is crucial for the reduction of metal precursors on a substrate surface. For instance, in the deposition of tin metal, the dihydropyrazine derivative effectively reduces surface-bound tin chloride species. This reaction is accompanied by the formation of volatile byproducts, such as trimethylsilyl (B98337) chloride and pyrazine, which are then purged from the reaction chamber. This clean reduction mechanism is a key advantage of using dihydropyrazine-based reducing agents.

Precursor Development for Metal Thin Film Deposition

The development of dihydropyrazine derivatives as precursors has been a significant advancement in the thermal ALD of metals. These reducing agents have been successfully employed in the deposition of various metals, including tin and titanium. The use of 1,4-bis(trimethylsilyl)-1,4-dihydropyrazine with metal chlorides like tin(IV) tetrachloride has enabled the low-temperature deposition of metallic films.

A notable application is in a three-step ALD process for nickel, where 1,4-bis(trimethylsilyl)-1,4-dihydropyrazine is used in conjunction with bis(1,4-di-tert-butyl-1,3-diazadienyl)nickel(II) and formic acid at 180 °C, resulting in high-purity nickel films. rsc.org Similarly, this reducing agent has been paired with dichlorobis(triethylphosphine)palladium(II) to deposit metallic palladium films at temperatures between 140–180 °C. mdpi.com The versatility of these dihydropyrazine-based reducing agents is further highlighted by their use with titanium tetrachloride to deposit titanium films. mdpi.com

| Metal Deposited | Metal Precursor | Reducing Agent | Deposition Temperature (°C) |

| Tin | Tin(IV) tetrachloride | 1,4-bis(trimethylsilyl)-1,4-dihydropyrazine | 170-210 |

| Nickel | bis(1,4-di-tert-butyl-1,3-diazadienyl)nickel(II) / Formic Acid | 1,4-bis(trimethylsilyl)-1,4-dihydropyrazine | 180 |

| Palladium | Dichlorobis(triethylphosphine)palladium(II) | 1,4-bis(trimethylsilyl)-1,4-dihydropyrazine | 140-180 |

| Titanium | Titanium tetrachloride | 1,4-bis(trimethylsilyl)-1,4-dihydropyrazine | 90-100 |

Application as a Precursor for Carbonaceous Materials

Recent research has highlighted the potential of dihydropyrazine derivatives as precursors for nitrogen and oxygen-containing carbon materials. Specifically, 1,4-bis(trimethylsilyl)-1,4-dihydropyrazine has been shown to be a valuable small molecule precursor for the synthesis of few-layered carbon sheets. aps.orgrsc.org

Upon exposure to air at room temperature, this silyl-dihydropyrazine derivative undergoes a transformation to form a polymeric material. aps.org This polymer can then be carbonized to produce N,O-containing few-layered carbon sheets. aps.orgrsc.org This method presents a simple and efficient route to multi-functionalized carbon materials which have shown excellent performance as anodes in lithium-ion batteries. aps.orgrsc.org The inherent nitrogen content from the pyrazine ring and the incorporation of oxygen during the air-exposure step contribute to the desirable properties of the resulting carbon material.

Development as a Ligand in Organometallic Catalysis

While the application of this compound as a ligand in organometallic catalysis is not a widely explored area in the current scientific literature, the fundamental structure of the dihydropyrazine ring suggests potential in this domain. The nitrogen atoms in the dihydropyrazine core possess lone pairs of electrons that could coordinate to metal centers, forming organometallic complexes.

The development of phosphine (B1218219) ligands, for example, has been crucial in advancing transition metal-catalyzed reactions by forming stable and reactive metal complexes. scbt.com Similarly, dihydropyrazine-based ligands could potentially modulate the electronic and steric environment of a metal catalyst, influencing its activity and selectivity in various organic transformations. Further research is needed to synthesize and characterize organometallic complexes of this compound and to evaluate their catalytic efficacy.

Utilization in Charge Transfer Complexes and Magnetic Materials Research

The electronic nature of the dihydropyrazine ring, with its electron-rich nitrogen atoms, makes it a candidate for the formation of charge-transfer (CT) complexes. rsc.org CT complexes are formed when there is a partial transfer of charge between an electron donor and an electron acceptor molecule. mdpi.com The resulting electrostatic attraction holds the complex together. mdpi.com Pyrazine and its derivatives have been studied in the context of CT complexes, often exhibiting interesting optical and electronic properties. rsc.orgresearchgate.net

The study of the magnetic properties of materials containing dihydropyrazine derivatives is an emerging area. While specific research on the magnetic properties of this compound is limited, the broader field of organic-based magnetic materials is of significant interest. The arrangement of molecules in the solid state and the presence of unpaired electrons in radical species derived from such molecules can lead to interesting magnetic phenomena. researchgate.net For instance, the magnetic properties of chiral EuIr2P2 have been described through models that include exchange coupling parameters and magnetic anisotropy. aps.org Further investigation into the synthesis of radical species from this compound and the study of their magnetic interactions could reveal novel magnetic materials.

Future Directions and Emerging Research Avenues for 1,2,4 Trimethyl 1,4 Dihydropyrazine

Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research into the synthesis of 1,2,4-trimethyl-1,4-dihydropyrazine will likely focus on moving beyond classical condensation reactions, which can require harsh conditions and may lack regioselectivity.

Key areas of exploration will include:

Catalytic Approaches: The use of transition-metal catalysts has revolutionized the synthesis of related heterocyclic compounds. Investigating catalysts based on earth-abundant metals for dehydrogenative coupling reactions could provide a direct and atom-economical route to the dihydropyrazine (B8608421) core.

Biocatalysis: Enzyme-catalyzed reactions, such as those employing lipases, offer a green alternative for the synthesis of functionalized 1,4-dihydropyridines, a class of compounds structurally related to dihydropyrazines. rsc.org The exploration of specific enzymes for the asymmetric synthesis of chiral dihydropyrazines is a particularly promising avenue.

Flow Chemistry: Continuous flow reactors can offer enhanced control over reaction parameters, leading to improved yields and safety profiles for the synthesis of potentially unstable intermediates. This methodology would be particularly advantageous for optimizing multi-step syntheses of functionalized this compound derivatives.

Transition-Metal-Free Reactions: Recent advancements in the dearomatization of pyrazines using boron reagents without a transition-metal catalyst present a novel and potentially high-yielding strategy for accessing the 1,4-dihydropyrazine (B12976148) core. rsc.org Adapting these methods for the regioselective synthesis of the trimethylated target is a key future challenge.

| Methodology | Potential Advantages | Key Research Focus |

| Earth-Abundant Metal Catalysis | Cost-effective, sustainable | Development of selective catalysts for C-N bond formation |

| Biocatalysis | High selectivity, mild conditions | Identification of enzymes for asymmetric synthesis |

| Flow Chemistry | Improved control, scalability | Optimization of reaction conditions for continuous production |

| Transition-Metal-Free Borylation | Mild conditions, high yield | Regioselective functionalization of the pyrazine (B50134) ring |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting molecular properties and reactivity. For this compound, computational modeling can provide crucial insights that guide experimental efforts.

Future computational studies should focus on:

Conformational Analysis: The dihydropyrazine ring can adopt various conformations, which will significantly influence its reactivity and electronic properties. Detailed computational analysis can predict the most stable conformers and the energy barriers between them.

Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra will be invaluable for the characterization of newly synthesized derivatives of this compound.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model potential reaction pathways for the synthesis and functionalization of the target molecule. This can help in understanding the regioselectivity of reactions and in designing more efficient synthetic strategies.

Predicting Electronic Properties: Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial for predicting the compound's behavior in electronic applications and its potential as a redox-active species.

Exploration of Unconventional Reactivity Patterns

The unique electronic structure of the dihydropyrazine ring, with its two nitrogen atoms and conjugated double bonds, suggests a rich and potentially unconventional reactivity. Moving beyond standard functionalization, future research should probe novel reaction pathways.

Areas for investigation include:

Dearomatization/Rearomatization Chemistry: The ability to reversibly convert between the dihydropyrazine and its aromatic pyrazine counterpart opens up possibilities for applications in hydrogen storage and as a "switchable" component in smart materials.

[2+2] Photocycloaddition Reactions: While the photochemical properties of many dihydropyrazines are not extensively studied, related systems have shown potential for undergoing photocycloaddition reactions. researchgate.net Investigating the photochemical behavior of this compound could lead to the synthesis of novel polycyclic nitrogen-containing architectures.

Ring-Opening and Ring-Contraction Reactions: Exploring the stability of the dihydropyrazine ring under various conditions (e.g., thermal, acidic, basic) could reveal pathways to novel acyclic or smaller ring heterocyclic structures.

Single Electron Transfer (SET) Processes: The electron-rich nature of the dihydropyrazine ring makes it a candidate for SET-initiated reactions, which could enable novel C-H functionalization or coupling reactions.

Design of Highly Functionalized Dihydropyrazine Architectures

The true potential of this compound will be unlocked through the development of methods to install a wide range of functional groups onto the core structure. The design of these highly functionalized architectures will be driven by the desired application.

Future design strategies should consider:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2,4-trimethyl-1,4-dihydropyrazine, and how do reaction conditions influence product stability?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of 1,4-dihydropyrazine derivatives with alkylating agents (e.g., propionic anhydride) under controlled anhydrous conditions . Stabilization strategies include using sterically bulky substituents (e.g., trimethylsilyl groups) to prevent oxidation or ring-opening . Thermal [1,3] alkyl shifts during synthesis must be monitored via in-situ NMR to avoid unintended isomerization .

Q. How is the non-aromatic 8π-electron system of 1,4-dihydropyrazines confirmed experimentally?

- Methodological Answer : Nuclear Independent Chemical Shift (NICS) calculations and X-ray crystallography confirm the non-aromatic, boat-conformation geometry of 1,4-dihydropyrazines. For example, 1,4-bis(trimethylsilyl)-1,4-dihydropyrazine exhibits a planar-to-boat transition under steric strain, validated by DFT (MP2/6-311++G(d,p)) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported dihydropyrazine conformations (planar vs. boat)?

- Methodological Answer : High-level DFT (e.g., G2 method) and molecular dynamics simulations differentiate conformers. For instance, 1,4-dihydropyrazine adopts a syn-boat conformation (79% population) with a low inversion barrier (3 kcal/mol at nitrogen), reconciling discrepancies in historical NMR assignments .

Q. What strategies mitigate decomposition during functionalization of this compound?

- Methodological Answer : Steric protection (e.g., 2,5-dimethylation) reduces decomposition by minimizing intermolecular interactions . Low-temperature synthesis (−78°C) and stabilizing agents (e.g., 1,4-bis(trimethylsilyl)-1,4-dihydropyrazine) enhance yields in catalytic applications .

Q. How does antiaromaticity influence the redox behavior of 1,4-dihydropyrazines?

- Methodological Answer : Despite antiaromatic 8π-electron systems, 1,4-dihydropyrazines exhibit strong reducing power (E° = −0.85 to −0.90 V vs. Fc+/0) due to electron-rich nitrogen centers. Electron paramagnetic resonance (EPR) and UV/Vis spectroscopy confirm radical cation formation (e.g., 4+•) during electron transfer with C60 .

Experimental Design & Data Analysis

Q. How to design kinetic studies for dihydropyrazine isomerization or cycloaddition reactions?

- Methodological Answer : Use stopped-flow UV/Vis spectroscopy to monitor rapid isomerization (e.g., 4,5-dihydropyrazine → 1,4-dihydropyrazine via aminal intermediates) . For cycloadditions, track rate constants (e.g., 1.66 M⁻¹s⁻¹ for nitrone ligation) under pseudo-first-order conditions .

Q. What analytical techniques resolve structural ambiguities in historical dihydropyrazine syntheses?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) differentiate regioisomers. For example, elemental analysis discrepancies in Mason and Dryfoos’ 1960s work were resolved by X-ray crystallography of modern analogs .

Applications in Catalysis & Materials

Q. How do 1,4-dihydropyrazines act as reductants in transition-metal catalysis?

- Methodological Answer : 2,3,5,6-Tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine reduces CrCl₃ to active CrCl₂ species for cyclopropanation (e.g., converting alkenes to bromocyclopropanes). In-situ EXAFS confirms chromium intermediates .

Q. Can dihydropyrazines stabilize nanoparticles for sustainable catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.